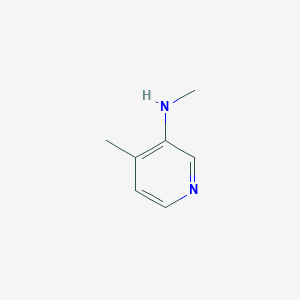

N,4-dimethylpyridin-3-amine

Beschreibung

BenchChem offers high-quality N,4-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXNIYRGXNPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565623 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77862-24-9 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of N,4-dimethylpyridin-3-amine

Executive Summary: This document provides a comprehensive technical overview for the synthesis and analytical characterization of N,4-dimethylpyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We present a robust, two-step synthetic pathway commencing from commercially available precursors. The guide details a field-proven protocol for the synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by a direct N-methylation to yield the target compound. Each synthetic step is accompanied by expert insights into the reaction mechanisms and procedural choices. Furthermore, a multi-faceted characterization strategy is outlined, employing NMR spectroscopy, mass spectrometry, and HPLC to ensure the unequivocal confirmation of the molecular structure and the rigorous assessment of purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of N,4-dimethylpyridin-3-amine.

Introduction and Strategic Overview

N,4-dimethylpyridin-3-amine (CAS No. 77862-24-9) is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a tertiary amine adjacent to a methyl group on the pyridine core, offers a unique scaffold for constructing novel molecular architectures. The strategic importance of this compound lies in its utility as a versatile building block, where the pyridine nitrogen and the exocyclic amine provide distinct handles for subsequent chemical modifications.

This guide delineates a logical and efficient synthetic approach, beginning with the formation of the essential precursor, 3-amino-4-methylpyridine, and culminating in the target molecule via N-methylation. The subsequent characterization workflow is designed to provide orthogonal data points, creating a self-validating system for structural confirmation and purity assessment.

Compound Profile:

| Property | Value |

|---|---|

| IUPAC Name | N,4-dimethylpyridin-3-amine |

| CAS Number | 77862-24-9 |

| Molecular Formula | C₇H₁₀N₂[2] |

| Molecular Weight | 122.17 g/mol [3] |

| InChIKey | HJDXNIYRGXNPCP-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The synthesis of N,4-dimethylpyridin-3-amine is most effectively approached via a two-step sequence. This strategy hinges on the initial construction of the 3-amino-4-methylpyridine core, which is a critical intermediate for various pharmaceuticals, including the anti-AIDS drug Nevirapine.[4][5] The subsequent step involves the selective methylation of the primary amine to furnish the desired tertiary amine.

Step 1: Synthesis of 3-Amino-4-methylpyridine Intermediate

Several routes exist for the synthesis of 3-amino-4-methylpyridine; however, many suffer from harsh reaction conditions or the use of difficult-to-handle reagents.[6] A modern and highly efficient method utilizes a copper-catalyzed amination of 4-methylpyridine-3-boronic acid.[4][7] This approach offers mild reaction conditions, high yields, and operational simplicity, making it suitable for laboratory-scale synthesis.[5][7]

Causality of Experimental Choices:

-

Reactants: 4-methylpyridine-3-boronic acid is an ideal starting material as it can be synthesized with high purity and is stable.[4] An inorganic amide, such as ammonium sulfate or aqueous ammonia, serves as a cost-effective and readily available nitrogen source.[4][7]

-

Catalyst: A metal oxide, particularly a copper salt like copper(I) oxide (Cu₂O) or copper(II) oxide (CuO), is chosen for its proven efficacy in catalyzing Chan-Lam amination-type reactions.[5][7] The catalyst facilitates the C-N bond formation between the boronic acid and the ammonia source.

-

Solvent and Temperature: The reaction proceeds efficiently at room temperature in a protic solvent system (e.g., methanol/water or ethanol/water), which aids in the solubility of the inorganic salts and promotes the catalytic cycle.[4][7] The mild temperature minimizes the formation of by-products.

-

Workup: The workup involves a simple filtration to remove the insoluble catalyst, followed by concentration and recrystallization. Ethyl acetate is an excellent solvent for recrystallization, providing the product in high purity.[4][5][7]

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridine-3-boronic acid (27.4 g, 0.2 mol).

-

Add methanol (50 mL) and 28% aqueous ammonia (128 g, 1.0 mol).

-

Add copper(I) oxide (2.9 g, 0.02 mol) to the stirring suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the catalyst by suction filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Recrystallize the crude solid from hot ethyl acetate to yield 3-amino-4-methylpyridine as a crystalline solid (typical yield: 85-95%).[7]

Step 2: N-Methylation via Reductive Amination

With the 3-amino-4-methylpyridine intermediate in hand, the final step is the introduction of the N-methyl group. Direct reductive amination is a superior method for this transformation, offering high selectivity and avoiding the over-alkylation often associated with using alkyl halides.[8] This one-pot procedure involves the formation of an intermediate iminium ion from the amine and an aldehyde (formaldehyde), which is then immediately reduced in situ.

Causality of Experimental Choices:

-

Reagents: Aqueous formaldehyde is used as the carbonyl source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. STAB is milder and more selective for iminium ions over carbonyls compared to other hydrides like sodium borohydride, preventing the reduction of the formaldehyde starting material. Its use also obviates the need for strict pH control.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal for reductive aminations, as it does not interfere with the hydride reagent.

-

Stoichiometry: A slight excess of formaldehyde and the reducing agent is used to ensure the complete conversion of the starting amine.

-

Workup: The reaction is quenched with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acetic acid byproduct from the STAB and to deprotonate the product amine, facilitating its extraction into an organic solvent.

-

Dissolve 3-amino-4-methylpyridine (10.8 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask under ambient atmosphere.

-

To this solution, add aqueous formaldehyde (37 wt. %, 8.9 mL, 0.12 mol).

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (STAB) (27.5 g, 0.13 mol) portion-wise over 20 minutes, managing any mild exotherm.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N,4-dimethylpyridin-3-amine as a pure substance.

Synthetic Workflow Visualization

Caption: Two-step synthesis of N,4-dimethylpyridin-3-amine.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile of the synthesized N,4-dimethylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide distinct signatures for the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | s | 1H | H-2 (Pyridine) |

| ~7.95 | d | 1H | H-6 (Pyridine) |

| ~7.00 | d | 1H | H-5 (Pyridine) |

| ~3.50 | br s | 1H | -NH- |

| ~2.90 | s | 3H | N-CH₃ |

| ~2.30 | s | 3H | 4-CH₃ |

Note: The -NH- proton signal may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148.0 | C-6 |

| ~146.5 | C-2 |

| ~140.0 | C-4 |

| ~135.0 | C-3 |

| ~123.0 | C-5 |

| ~31.0 | N-CH₃ |

| ~17.0 | 4-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation pattern, further validating its identity. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected Mass Spectrometry Data:

| Parameter | Expected Value | Analysis |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂ | |

| Exact Mass | 122.0844 | For HRMS confirmation[3] |

| [M+H]⁺ (ESI-MS) | 123.0917 | Protonated molecule, often the base peak in ESI+ mode[2] |

| [M]⁺ (EI-MS) | 122 | Molecular ion peak in EI mode |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed for polar aromatic amines.

Exemplary HPLC Protocol for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 40 °C[9] |

Trustworthiness of the Protocol: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically targeted for drug development applications.

Characterization Workflow Visualization

Caption: Workflow for purification and analytical validation.

Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of N,4-dimethylpyridin-3-amine, emphasizing modern, high-yield reactions with clear mechanistic justifications for procedural choices. The two-step process, involving the synthesis of a key 3-amino-4-methylpyridine intermediate followed by selective N-methylation, provides a robust method for obtaining the target compound. The comprehensive characterization strategy, leveraging NMR, MS, and HPLC, establishes a rigorous framework for verifying the structural integrity and ensuring the high purity required for applications in pharmaceutical research and development.

References

- Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.

- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

PubChemLite. N,4-dimethylpyridin-3-amine (C7H10N2). [Link]

-

SIELC Technologies. (2018). N,N-dimethylpyridin-4-amine. [Link]

-

Pharmaffiliates. N,4-Dimethylpyridin-3-amine. [Link]

-

MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

-

KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - N,4-dimethylpyridin-3-amine (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 5. New production methods for Methyl Pyridine Intermediate [huimengchem.cn]

- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 7. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physicochemical Properties of N,4-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N,4-dimethylpyridin-3-amine (CAS No. 77862-24-9). As a substituted pyridine derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in research and development. This document consolidates available data on its structural, physical, and chemical properties, and provides detailed experimental protocols for key analytical procedures. The information herein is intended to empower researchers to confidently utilize and further investigate this compound.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity and physicochemical properties. N,4-dimethylpyridin-3-amine, featuring both an exocyclic amine and a methyl group, presents an interesting case for exploring structure-activity relationships and for use as a synthetic intermediate. This guide aims to provide a foundational understanding of this specific molecule.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific discipline. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and handling requirements in a laboratory setting.

Structural and General Properties

The fundamental structural and identifying information for N,4-dimethylpyridin-3-amine is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N,4-dimethylpyridin-3-amine | [1] |

| Synonyms | 4-Methyl-3-methylaminopyridine | |

| CAS Number | 77862-24-9 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically available at ≥95% |

Thermodynamic and Physical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in various applications.

| Property | Value | Notes | Source(s) |

| Boiling Point | 237.125 °C | Predicted value at standard pressure. | [1] |

| Density | 1.032 g/cm³ | Predicted value. | |

| Flash Point | 97.21 °C | Predicted value. | [1] |

| Refractive Index | 1.569 | Predicted value. | [1] |

Causality Behind the Properties: The relatively high boiling point is expected for a molecule of this molecular weight with polar amine and pyridine functionalities capable of intermolecular dipole-dipole interactions. The compound exists as a liquid at room temperature, which is consistent with its moderate molecular weight and lack of extensive crystal lattice-forming interactions.

Solubility and Partitioning Behavior

Solubility is a critical determinant of a compound's utility, influencing everything from reaction conditions to bioavailability.

Predicted Solubility Profile

Lipophilicity (XLogP3)

The partition coefficient (LogP) is a measure of a compound's differential solubility between a nonpolar and a polar solvent, serving as a key indicator of its lipophilicity.

| Parameter | Predicted Value | Source(s) |

| XLogP3 | 1.2 | [1][4] |

Expert Insight: An XLogP3 value of 1.2 suggests that N,4-dimethylpyridin-3-amine has a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to excessive accumulation in fatty tissues.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of N,4-dimethylpyridin-3-amine in various solvents, a standardized experimental protocol is essential.

Objective: To quantitatively determine the solubility of N,4-dimethylpyridin-3-amine in a given solvent at a specified temperature.

Methodology: Isothermal Equilibrium Method

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone).

-

Addition of Solute: Add an excess amount of N,4-dimethylpyridin-3-amine to each vial to create a saturated solution.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has fully settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of N,4-dimethylpyridin-3-amine in the supernatant using a validated analytical technique such as HPLC-UV or quantitative NMR.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Diagram: Solubility Determination Workflow

Caption: Workflow for solubility determination.

Acidity and Basicity (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like N,4-dimethylpyridin-3-amine, the pKa of its conjugate acid is a critical parameter that dictates its ionization state at different pH values.

Experimental Protocol for pKa Determination

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.

Objective: To determine the pKa of the conjugate acid of N,4-dimethylpyridin-3-amine.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of N,4-dimethylpyridin-3-amine of known concentration in water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

-

Titration: Gradually add the strong acid titrant to the amine solution in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Diagram: pKa Determination Logic

Caption: Conceptual flow of pKa determination.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for N,4-dimethylpyridin-3-amine are not publicly available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group attached to the ring, and a singlet for the N-methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methyl groups will appear as singlets in the aliphatic region (2.0-3.0 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the ring-attached methyl group, and the N-methyl group. The aromatic carbons will resonate in the downfield region (120-160 ppm), while the methyl carbons will be found in the upfield region (15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N,4-dimethylpyridin-3-amine would be characterized by the following key absorptions:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹ (aromatic amine) and ~1020-1250 cm⁻¹ (aliphatic amine).

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 122. Subsequent fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 123.

For the isomeric N,N-dimethylpyridin-4-amine, the EI mass spectrum shows a prominent molecular ion peak at m/z 122 and a significant fragment at m/z 121.[8][9]

Synthesis and Reactivity

N,4-dimethylpyridin-3-amine can be synthesized from commercially available precursors. A plausible synthetic route involves the methylation of 3-amino-4-methylpyridine.

Synthesis of the Precursor: 3-Amino-4-methylpyridine

Several methods for the synthesis of 3-amino-4-methylpyridine have been reported. One efficient method starts from 4-methylpyridine-3-boronic acid.[10][11] Another common route involves the amination of 3-halo-4-methylpyridine.[12]

N-Methylation of 3-Amino-4-methylpyridine

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid.[13][14][15][16] This reaction is advantageous as it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium salts.[13]

Proposed Experimental Protocol: Eschweiler-Clarke Methylation

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyridine in formic acid.

-

Addition of Formaldehyde: Add an excess of aqueous formaldehyde to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Diagram: Synthetic Pathway

Caption: Proposed synthesis of N,4-dimethylpyridin-3-amine.

Safety and Handling

N,4-dimethylpyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N,4-dimethylpyridin-3-amine is a substituted pyridine with a balanced physicochemical profile that makes it an attractive compound for further investigation in drug discovery and materials science. This guide has provided a comprehensive summary of its known and predicted properties, along with detailed protocols for its characterization and synthesis. It is our hope that this information will serve as a valuable resource for researchers and accelerate the exploration of this promising molecule.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

-

Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Muby Chemicals. (n.d.). 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

PubChemLite. (n.d.). N,4-dimethylpyridin-3-amine (C7H10N2). Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

ResearchGate. (n.d.). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

Pharmaffiliates. (n.d.). N,4-Dimethylpyridin-3-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). N,4-dimethylpyridin-3-amine (C7H10N2). Retrieved from [Link]

-

MassBank. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Scirp.org. (2012, April 2). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Methylamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction methylation 3-amino-6-methyl-4-phenylpyridin-2(1H)-one 1a by.... Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]##

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N,4-dimethylpyridin-3-amine (CAS No. 77862-24-9). As a substituted pyridine derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in research and development. This document consolidates available data on its structural, physical, and chemical properties, and provides detailed experimental protocols for key analytical procedures. The information herein is intended to empower researchers to confidently utilize and further investigate this compound.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity and physicochemical properties. N,4-dimethylpyridin-3-amine, featuring both an exocyclic amine and a methyl group, presents an interesting case for exploring structure-activity relationships and for use as a synthetic intermediate. This guide aims to provide a foundational understanding of this specific molecule.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific discipline. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and handling requirements in a laboratory setting.

Structural and General Properties

The fundamental structural and identifying information for N,4-dimethylpyridin-3-amine is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N,4-dimethylpyridin-3-amine | [1] |

| Synonyms | 4-Methyl-3-methylaminopyridine | |

| CAS Number | 77862-24-9 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically available at ≥95% |

Thermodynamic and Physical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in various applications.

| Property | Value | Notes | Source(s) |

| Boiling Point | 237.125 °C | Predicted value at standard pressure. | [1] |

| Density | 1.032 g/cm³ | Predicted value. | |

| Flash Point | 97.21 °C | Predicted value. | [1] |

| Refractive Index | 1.569 | Predicted value. | [1] |

Causality Behind the Properties: The relatively high boiling point is expected for a molecule of this molecular weight with polar amine and pyridine functionalities capable of intermolecular dipole-dipole interactions. The compound exists as a liquid at room temperature, which is consistent with its moderate molecular weight and lack of extensive crystal lattice-forming interactions.

Solubility and Partitioning Behavior

Solubility is a critical determinant of a compound's utility, influencing everything from reaction conditions to bioavailability.

Predicted Solubility Profile

Lipophilicity (XLogP3)

The partition coefficient (LogP) is a measure of a compound's differential solubility between a nonpolar and a polar solvent, serving as a key indicator of its lipophilicity.

| Parameter | Predicted Value | Source(s) |

| XLogP3 | 1.2 | [1][4] |

Expert Insight: An XLogP3 value of 1.2 suggests that N,4-dimethylpyridin-3-amine has a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to excessive accumulation in fatty tissues.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of N,4-dimethylpyridin-3-amine in various solvents, a standardized experimental protocol is essential.

Objective: To quantitatively determine the solubility of N,4-dimethylpyridin-3-amine in a given solvent at a specified temperature.

Methodology: Isothermal Equilibrium Method

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone).

-

Addition of Solute: Add an excess amount of N,4-dimethylpyridin-3-amine to each vial to create a saturated solution.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has fully settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of N,4-dimethylpyridin-3-amine in the supernatant using a validated analytical technique such as HPLC-UV or quantitative NMR.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Diagram: Solubility Determination Workflow

Caption: Workflow for solubility determination.

Acidity and Basicity (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like N,4-dimethylpyridin-3-amine, the pKa of its conjugate acid is a critical parameter that dictates its ionization state at different pH values.

Experimental Protocol for pKa Determination

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.

Objective: To determine the pKa of the conjugate acid of N,4-dimethylpyridin-3-amine.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of N,4-dimethylpyridin-3-amine of known concentration in water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

-

Titration: Gradually add the strong acid titrant to the amine solution in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Diagram: pKa Determination Logic

Caption: Conceptual flow of pKa determination.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for N,4-dimethylpyridin-3-amine are not publicly available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group attached to the ring, and a singlet for the N-methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methyl groups will appear as singlets in the aliphatic region (2.0-3.0 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the ring-attached methyl group, and the N-methyl group. The aromatic carbons will resonate in the downfield region (120-160 ppm), while the methyl carbons will be found in the upfield region (15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N,4-dimethylpyridin-3-amine would be characterized by the following key absorptions:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹ (aromatic amine) and ~1020-1250 cm⁻¹ (aliphatic amine).

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 122. Subsequent fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 123.

For the isomeric N,N-dimethylpyridin-4-amine, the EI mass spectrum shows a prominent molecular ion peak at m/z 122 and a significant fragment at m/z 121.[8][9]

Synthesis and Reactivity

N,4-dimethylpyridin-3-amine can be synthesized from commercially available precursors. A plausible synthetic route involves the methylation of 3-amino-4-methylpyridine.

Synthesis of the Precursor: 3-Amino-4-methylpyridine

Several methods for the synthesis of 3-amino-4-methylpyridine have been reported. One efficient method starts from 4-methylpyridine-3-boronic acid.[10][11] Another common route involves the amination of 3-halo-4-methylpyridine.[12]

N-Methylation of 3-Amino-4-methylpyridine

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid.[13][14][15][16] This reaction is advantageous as it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium salts.[13]

Proposed Experimental Protocol: Eschweiler-Clarke Methylation

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyridine in formic acid.

-

Addition of Formaldehyde: Add an excess of aqueous formaldehyde to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Diagram: Synthetic Pathway

Caption: Proposed synthesis of N,4-dimethylpyridin-3-amine.

Safety and Handling

N,4-dimethylpyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N,4-dimethylpyridin-3-amine is a substituted pyridine with a balanced physicochemical profile that makes it an attractive compound for further investigation in drug discovery and materials science. This guide has provided a comprehensive summary of its known and predicted properties, along with detailed protocols for its characterization and synthesis. It is our hope that this information will serve as a valuable resource for researchers and accelerate the exploration of this promising molecule.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

-

Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Muby Chemicals. (n.d.). 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

PubChemLite. (n.d.). N,4-dimethylpyridin-3-amine (C7H10N2). Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

-

ResearchGate. (n.d.). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from

-

Pharmaffiliates. (n.d.). N,4-Dimethylpyridin-3-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). N,4-dimethylpyridin-3-amine (C7H10N2). Retrieved from [Link]

-

MassBank. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Scirp.org. (2012, April 2). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Methylamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction methylation 3-amino-6-methyl-4-phenylpyridin-2(1H)-one 1a by.... Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Dimethylaminopyridine Manufacturers, with SDS [mubychem.com]

- 4. PubChemLite - N,4-dimethylpyridin-3-amine (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. 462-08-8 CAS MSDS (3-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]

- 9. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 11. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 13. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

N,4-dimethylpyridin-3-amine CAS number 77862-24-9

An In-Depth Technical Guide to N,4-dimethylpyridin-3-amine (CAS: 77862-24-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of N,4-dimethylpyridin-3-amine, a substituted pyridine derivative of increasing interest in synthetic chemistry and pharmaceutical research. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. This guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound.

Core Compound Profile and Physicochemical Properties

N,4-dimethylpyridin-3-amine (CAS: 77862-24-9) is an aromatic amine with a molecular formula of C₇H₁₀N₂.[1] Its structure, featuring a dimethylamino group at the 3-position and a methyl group at the 4-position of a pyridine ring, imparts a unique combination of basicity, nucleophilicity, and steric hindrance that defines its chemical behavior.

The molecule's physical state is typically a liquid, and it is characterized by a high boiling point and moderate density.[2][3] These properties are critical for designing reaction conditions, particularly concerning solvent selection and purification methods such as distillation.

Table 1: Physicochemical Properties of N,4-dimethylpyridin-3-amine

| Property | Value | Source |

| CAS Number | 77862-24-9 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂ | [1][4] |

| Molecular Weight | 122.17 g/mol | [2][4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 237.125 °C | [2] |

| Density | 1.032 g/cm³ | [2] |

| Flash Point | 97.21 °C | [2] |

| Refractive Index | 1.569 | [2] |

| InChI Key | HJDXNIYRGXNPCP-UHFFFAOYSA-N | [3][4] |

Synthesis and Purification Strategies

The synthesis of substituted aminopyridines like N,4-dimethylpyridin-3-amine often relies on nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling. A prevalent and logical approach involves the reaction of a suitable halopyridine with dimethylamine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is a well-established and reliable method for the synthesis of aminopyridines. The choice of a chloro- or bromo-substituted pyridine is a balance between reactivity and the cost of starting materials.

Step 1: Reaction Setup

-

In a sealed reaction vessel rated for high pressure, combine 3-chloro-4-methylpyridine (1.0 eq), dimethylamine (2.0-3.0 eq, typically as a solution in THF or ethanol), and a suitable base such as potassium carbonate (1.5 eq).

-

Add a high-boiling point polar aprotic solvent like DMSO or NMP to facilitate the reaction.

Step 2: Reaction Execution

-

Seal the vessel and heat the mixture to 120-150 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-rich pyridine ring.

-

Monitor the reaction progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, for larger scales, vacuum distillation can be employed, leveraging the compound's high boiling point.

Caption: Proposed workflow for the synthesis of N,4-dimethylpyridin-3-amine.

Reactivity and Mechanistic Considerations

The chemical reactivity of N,4-dimethylpyridin-3-amine is governed by the interplay between the pyridine ring nitrogen and the exocyclic dimethylamino group.

-

Basicity: Like most amines, this compound is basic. The lone pair on the dimethylamino nitrogen can participate in resonance with the pyridine ring, which can influence the basicity of the ring nitrogen. Generally, aminopyridines are stronger bases than pyridine itself.[5]

-

Nucleophilicity: The dimethylamino group is a potent nucleophile, though its reactivity can be sterically hindered by the adjacent methyl group at the 4-position. This compound can participate in reactions such as alkylation and acylation.

-

Analogy to DMAP (4-Dimethylaminopyridine): While structurally different, a comparison to the well-known catalyst DMAP (CAS 1122-58-3) is instructive.[6][7] DMAP's high catalytic activity in acylation reactions stems from the formation of a highly reactive acetylpyridinium intermediate, stabilized by resonance involving the dimethylamino group.[6] N,4-dimethylpyridin-3-amine can be expected to form similar activated intermediates, although its catalytic efficacy may be modulated by the different substitution pattern.

Potential Biological Activity and Applications in Drug Discovery

While extensive biological data for N,4-dimethylpyridin-3-amine itself is limited, its structural motifs are present in pharmacologically active molecules. This makes it a valuable scaffold and building block for medicinal chemistry.

-

Intermediate for Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in cancer.[8] The subject compound serves as a potential starting material for libraries of such inhibitors.

-

Tofacitinib Impurity: N,4-dimethylpyridin-3-amine has been identified as an impurity related to the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[9] This underscores its relevance in pharmaceutical manufacturing and quality control, as impurities must be carefully characterized and controlled.

-

General Research Chemical: The compound is widely listed as a research chemical, indicating its utility as a versatile building block in the synthesis of complex organic molecules and novel drug candidates.[1][]

Caption: The role of N,4-dimethylpyridin-3-amine in pharmaceutical research.

Analytical Methodologies for Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of N,4-dimethylpyridin-3-amine. A multi-technique approach is standard practice.

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. Expected ¹H NMR signals would include distinct singlets for the two methyl groups, and characteristic aromatic protons on the pyridine ring.[11][12]

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight. The predicted monoisotopic mass is 122.0844 Da.[13]

-

Infrared (IR) Spectroscopy: Can identify functional groups, such as C-N stretches and aromatic C-H bonds.

2. Chromatographic Purity Assessment:

-

Gas Chromatography (GC): Given its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent method for assessing purity and identifying volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also suitable for purity analysis, particularly for non-volatile impurities or reaction monitoring.

Developing a robust analytical method for amines requires careful consideration of experimental conditions, as basic compounds can interact with the analytical system.[14][15][16] For GC, specialized columns may be needed to prevent peak tailing. For HPLC, mobile phase modifiers (e.g., triethylamine) or buffered mobile phases are often used.

Caption: Standard analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling of N,4-dimethylpyridin-3-amine is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate it is a hazardous substance.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [3][4] | |

| Hazard Statements | H302 | Harmful if swallowed. | [3][4] |

| H315 | Causes skin irritation. | [3][4] | |

| H319 | Causes serious eye irritation. | [3][4] | |

| H335 | May cause respiratory irritation. | [3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][17] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [17] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Some suppliers recommend refrigeration.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal facility.[17]

References

-

N,4-Dimethylpyridin-3-amine . Pharmaffiliates. [Link]

-

Tofacitinib Impurity 83 | CAS No. 77862-24-9 . SynZeal. [Link]

-

4-METHYL-3-METHYLAMINOPYRIDINE Suppliers . LookChem. [Link]

-

MATERIAL SAFETY DATA SHEET . ChemTreat. [Link]

- Process for producing 4-dimethyl amino pyridine (4-DMAP).

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

Supporting Information Iridium/Graphene Nanostructured Catalyst . The Royal Society of Chemistry. [Link]

-

N,4-dimethylpyridin-3-amine (C7H10N2) . PubChemLite. [Link]

-

4-Dimethylaminopyridine . Wikipedia. [Link]

-

4-(Dimethylamino)pyridine | C7H10N2 . PubChem - NIH. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors . RSC Publishing. [Link]

-

Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan . Indian Journal of Pharmaceutical Sciences. [Link]

-

Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines . PMC - NIH. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities . PubMed Central. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. N,4-dimethylpyridin-3-amine | 77862-24-9 [sigmaaldrich.com]

- 4. N,4-dimethylpyridin-3-amine | 77862-24-9 [sigmaaldrich.com]

- 5. Amines, Phosphines, and Pyridines | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 7. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Tofacitinib Impurity 83 | CAS No. 77862-24-9 | | SynZeal [synzeal.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. PubChemLite - N,4-dimethylpyridin-3-amine (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.co.uk [fishersci.co.uk]

spectral data of N,4-dimethylpyridin-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of N,4-dimethylpyridin-3-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for N,4-dimethylpyridin-3-amine (CAS No: 77862-24-9), a key heterocyclic amine derivative used in chemical synthesis.[1][2][3] The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in established spectroscopic principles, providing researchers, scientists, and drug development professionals with the necessary insights for unambiguous structural confirmation and quality assessment.

Molecular Structure and Spectroscopic Overview

N,4-dimethylpyridin-3-amine possesses a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1][2][4] Its structure features a pyridine ring substituted with a methyl group at the 4-position and a methylamino group at the 3-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques.

The following sections will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, correlating specific signals and absorptions to the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] For N,4-dimethylpyridin-3-amine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The analysis involves examining the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.1 | Singlet (s) | 1H | Pyridine Ring |

| H-6 | ~8.0 | Doublet (d) | 1H | Pyridine Ring |

| H-5 | ~6.9 | Doublet (d) | 1H | Pyridine Ring |

| NH | ~3.5-4.5 | Broad Singlet (br s) | 1H | Amine N-H |

| N-CH₃ | ~2.9 | Singlet (s) | 3H | N-Methyl |

| 4-CH₃ | ~2.3 | Singlet (s) | 3H | Ring Methyl |

Interpretation:

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact positions are influenced by the electron-donating amino group and the weakly donating methyl group. H-2, situated between two nitrogen atoms (in the pyridine ring and the amino group), is expected to be the most deshielded. H-5 and H-6 will show coupling to each other, resulting in doublets.

-

Amine Proton (NH): The proton attached to the nitrogen will typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

-

Methyl Protons (N-CH₃ and 4-CH₃): The two methyl groups are in distinct chemical environments. The N-methyl protons are attached directly to nitrogen, leading to a chemical shift around δ 2.9 ppm. The methyl group attached to the pyridine ring (4-CH₃) will be found further upfield, around δ 2.3 ppm. Both are expected to be singlets as they have no adjacent protons to couple with.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of N,4-dimethylpyridin-3-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shifts, an internal standard like tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and parameters such as acquisition time, pulse width, and number of scans are set. For routine analysis, a standard pulse-acquire experiment is sufficient.[8]

-

Data Acquisition: The experiment is run, acquiring the Free Induction Decay (FID).

-

Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for a standard ¹H NMR experiment.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C4 (Pyridine Ring) |

| ~148 | C2 (Pyridine Ring) |

| ~145 | C6 (Pyridine Ring) |

| ~135 | C3 (Pyridine Ring) |

| ~120 | C5 (Pyridine Ring) |

| ~30 | N-CH₃ |

| ~17 | 4-CH₃ |

Interpretation:

-

Pyridine Ring Carbons: The five carbons of the pyridine ring are expected in the δ 120-150 ppm range. The carbon atom bonded to the nitrogen (C3) and the methyl group (C4) will have distinct chemical shifts influenced by these substituents. Carbons C2 and C6, adjacent to the ring nitrogen, are typically found at the lower field end of the aromatic region.

-

Methyl Carbons: The N-methyl carbon (N-CH₃) will be deshielded by the adjacent nitrogen atom, appearing around δ 30 ppm. The ring methyl carbon (4-CH₃) is a typical aromatic-attached methyl and will appear further upfield, around δ 17 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR but requires tuning the spectrometer to the ¹³C frequency. As ¹³C has a low natural abundance and sensitivity, more scans are typically required to achieve a good signal-to-noise ratio. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets, simplifying the spectrum.[9]

Diagram: Carbon Environments in N,4-dimethylpyridin-3-amine

Caption: Predicted ¹³C NMR chemical shifts and assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.[10] For N,4-dimethylpyridin-3-amine, we expect to see characteristic absorptions for N-H, C-H, C=C, C=N, and C-N bonds.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3310 | N-H Stretch | Secondary Amine (R₂NH)[11] |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine[11][12] |

| 910-665 | N-H Wag | Secondary Amine[11] |

Interpretation:

-

N-H Region: A single, moderately sharp peak is expected between 3350-3310 cm⁻¹ for the N-H stretch of the secondary amine.[11] This helps distinguish it from primary amines (which show two peaks) and tertiary amines (which show none).[11]

-

C-H Region: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups are found just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1600 cm⁻¹ is complex but contains valuable information. Key peaks include the C=C and C=N stretching vibrations of the pyridine ring. The strong C-N stretch for the aromatic amine is a key diagnostic peak. A broad N-H wagging band is also expected in the 910-665 cm⁻¹ range.[11]

Experimental Protocol: Thin Solid Film Method

This method is ideal for obtaining a high-quality spectrum of a solid sample.[13]

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of N,4-dimethylpyridin-3-amine in a few drops of a volatile solvent like methylene chloride or acetone.[13]

-

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[13][14]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[13]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[13]

Diagram: IR Sample Preparation (Thin Film)

Caption: Workflow for preparing a solid sample via the thin film method.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, information about the molecule's structure. Electron Impact (EI) is a common ionization technique for small, volatile molecules, causing predictable fragmentation.[15][16]

Expected Mass Spectrometry Data (Electron Impact)

-

Molecular Ion (M⁺•): The molecular weight is 122.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 122. This peak corresponds to the intact molecule having lost one electron.[17]

-

Key Fragmentation Pathways: Fragmentation typically occurs at weaker bonds or leads to the formation of stable ions or neutral species.

-

Loss of a Methyl Radical: A common fragmentation for methyl-substituted aromatics is the loss of a methyl group (•CH₃, 15 Da) to form a stable cation. A peak at m/z = 107 (122 - 15) is highly probable.

-

Benzylic-type Cleavage: Cleavage of the C4-CH₃ bond can lead to the formation of a pyridinium-type ion.

-

Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, leading to smaller charged species.

-

Predicted Key Fragments

| m/z | Identity |

| 122 | [M]⁺• (Molecular Ion) |

| 121 | [M-H]⁺ |

| 107 | [M-CH₃]⁺ |

Experimental Protocol: Electron Impact Mass Spectrometry

-

Sample Introduction: The sample is introduced into the instrument, where it is vaporized in a high vacuum.[17][18]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion).[16]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[17]

-

Acceleration: The resulting ions are accelerated by an electric field.[17]

-

Mass Analysis: The accelerated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).[17]

-

Detection: Ions of a specific m/z are detected, and their abundance is recorded. The instrument scans through a range of m/z values to generate the mass spectrum.

Diagram: Electron Impact Mass Spectrometry Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,4-dimethylpyridin-3-amine-77862-24-9 - Thoreauchem [thoreauchem.com]

- 4. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Solubility of N,4-dimethylpyridin-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,4-dimethylpyridin-3-amine (CAS No. 77862-24-9), a substituted pyridine derivative of interest in chemical synthesis and drug development. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information on the physicochemical properties of the compound and its structural analogs to predict its solubility behavior in a range of common organic solvents. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility profile of N,4-dimethylpyridin-3-amine for its effective application in their work.

Introduction: The Critical Role of Solubility in a Research and Development Context

N,4-dimethylpyridin-3-amine is a heterocyclic organic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1] Understanding its solubility in various organic solvents is of paramount importance for its practical utilization. Solubility dictates the choice of solvent for chemical reactions, purification processes such as crystallization and chromatography, and formulation development. In drug discovery, the solubility of a compound directly impacts its bioavailability and therapeutic efficacy.

This guide will delve into the theoretical and practical aspects of the solubility of N,4-dimethylpyridin-3-amine. We will first examine its physicochemical properties to build a predictive model of its solubility. Subsequently, we will present a qualitative overview of its expected solubility in different classes of organic solvents. Recognizing the critical need for empirical data, a significant portion of this guide is dedicated to providing a detailed experimental workflow for the precise determination of solubility.

Physicochemical Properties of N,4-dimethylpyridin-3-amine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of N,4-dimethylpyridin-3-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77862-24-9 | [2] |

| Molecular Formula | C7H10N2 | [1][3] |

| Molecular Weight | 122.17 g/mol | [2][3] |

| Physical Form | Liquid | |

| Boiling Point | 237.125 °C | [3] |

| Density | 1.032 g/cm³ | [3] |

| pKa (predicted) | The presence of the pyridine nitrogen and the amino group suggests basic character. The pKa of the conjugate acid is likely to be in the range of other substituted pyridines. For instance, the pKa of the conjugate acid of the related compound 4-Dimethylaminopyridine (DMAP) is 9.6.[4] | N/A |

| Polarity | The molecule possesses a polar pyridine ring and an amino group, making it a polar molecule. The nitrogen atoms are capable of acting as hydrogen bond acceptors. The N-H bond of the secondary amine allows for hydrogen bond donation. | N/A |

Predicted Solubility Profile of N,4-dimethylpyridin-3-amine

Based on the principle of "like dissolves like," the polarity of N,4-dimethylpyridin-3-amine is the primary determinant of its solubility in organic solvents.[5][6] The presence of the polar pyridine ring and the secondary amine group, which can participate in hydrogen bonding, suggests good solubility in polar solvents.[7]

Qualitative Solubility Predictions:

-

High Solubility Expected in:

-

Polar Protic Solvents: Methanol, ethanol, isopropanol, and other alcohols. These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the N-H group of the amine.

-

Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone. The polarity of these solvents will facilitate the dissolution of the polar N,4-dimethylpyridin-3-amine.

-

Chlorinated Solvents: Dichloromethane and chloroform. While less polar than protic solvents, their ability to form weak hydrogen bonds and their dipole moments should allow for good solubility.

-

-

Moderate to Low Solubility Expected in:

-